4-{[1-(Chloromethyl)cyclopropyl]methyl}-1,2,3-thiadiazole 4-{[1-(Chloromethyl)cyclopropyl]methyl}-1,2,3-thiadiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17668440
InChI: InChI=1S/C7H9ClN2S/c8-5-7(1-2-7)3-6-4-11-10-9-6/h4H,1-3,5H2
SMILES:
Molecular Formula: C7H9ClN2S
Molecular Weight: 188.68 g/mol

4-{[1-(Chloromethyl)cyclopropyl]methyl}-1,2,3-thiadiazole

CAS No.:

Cat. No.: VC17668440

Molecular Formula: C7H9ClN2S

Molecular Weight: 188.68 g/mol

* For research use only. Not for human or veterinary use.

4-{[1-(Chloromethyl)cyclopropyl]methyl}-1,2,3-thiadiazole -

Specification

Molecular Formula C7H9ClN2S
Molecular Weight 188.68 g/mol
IUPAC Name 4-[[1-(chloromethyl)cyclopropyl]methyl]thiadiazole
Standard InChI InChI=1S/C7H9ClN2S/c8-5-7(1-2-7)3-6-4-11-10-9-6/h4H,1-3,5H2
Standard InChI Key HMUPSHYOJOGADP-UHFFFAOYSA-N
Canonical SMILES C1CC1(CC2=CSN=N2)CCl

Introduction

Molecular Structure and Physicochemical Properties

Chemical Identity and Structural Features

4-{[1-(Chloromethyl)cyclopropyl]methyl}-1,2,3-thiadiazole (IUPAC name: 4-[[1-(chloromethyl)cyclopropyl]methyl]thiadiazole) has a molecular formula of C7H9ClN2S\text{C}_7\text{H}_9\text{ClN}_2\text{S} and a molecular weight of 188.68 g/mol. Its structure comprises a 1,2,3-thiadiazole ring—a five-membered heterocycle containing two nitrogen atoms and one sulfur atom—linked to a cyclopropyl group substituted with a chloromethyl moiety. The cyclopropane ring introduces significant steric strain, while the chloromethyl group enhances electrophilicity, making the compound reactive toward nucleophiles.

The canonical SMILES representation C1CC1(CC2=CSN=N2)CCl\text{C1CC1(CC2=CSN=N2)CCl} confirms the spatial arrangement of atoms, with the cyclopropane (C1CC1) bonded to the thiadiazole via a methylene bridge (CC2=CSN=N2). The InChIKey HMUPSHYOJOGADP-UHFFFAOYSA-N\text{HMUPSHYOJOGADP-UHFFFAOYSA-N} provides a unique identifier for computational and database searches.

Physicochemical Parameters

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC7H9ClN2S\text{C}_7\text{H}_9\text{ClN}_2\text{S}
Molecular Weight188.68 g/mol
SMILESC1CC1(CC2=CSN=N2)CCl
InChIKeyHMUPSHYOJOGADP-UHFFFAOYSA-N

Synthesis and Reactivity

Synthetic Pathways

The synthesis of 4-{[1-(Chloromethyl)cyclopropyl]methyl}-1,2,3-thiadiazole likely follows established protocols for thiadiazole derivatives, which involve cyclization reactions of thiosemicarbazides or hydrazine precursors. A plausible route includes:

  • Formation of the Thiadiazole Core: Reaction of thiosemicarbazide with carbon disulfide under basic conditions to form the 1,2,3-thiadiazole ring .

  • Introduction of the Cyclopropyl Group: Alkylation of the thiadiazole nitrogen with a bromo- or chloromethylcyclopropane derivative.

  • Chloromethylation: Subsequent substitution or free-radical chlorination to install the chloromethyl moiety.

Optimization of reaction conditions—such as temperature, catalyst selection, and solvent polarity—is critical to achieving high yields and purity. For instance, the use of phase-transfer catalysts may enhance the alkylation step’s efficiency.

Reactivity Profile

The chloromethyl group (-CH2Cl\text{-CH}_2\text{Cl}) serves as a reactive handle for further functionalization. Key reactions include:

  • Nucleophilic Substitution: Replacement of the chlorine atom with amines, thiols, or alkoxides to generate secondary derivatives.

  • Cross-Coupling Reactions: Suzuki-Miyaura or Heck couplings facilitated by palladium catalysts, leveraging the cyclopropane’s strain to drive reactivity.

  • Electrophilic Aromatic Substitution: Directed by the electron-withdrawing thiadiazole ring, enabling regioselective modifications .

The cyclopropane ring’s inherent strain may also participate in ring-opening reactions under thermal or acidic conditions, offering pathways to linear analogs.

Biological Activities and Mechanisms

Antimicrobial and Antifungal Properties

Thiadiazoles are renowned for their broad-spectrum antimicrobial activity. The chloromethyl substituent in 4-{[1-(Chloromethyl)cyclopropyl]methyl}-1,2,3-thiadiazole likely enhances its potency by enabling covalent interactions with microbial enzymes or DNA. For example, the chlorine atom may act as a leaving group, facilitating alkylation of nucleophilic residues in bacterial topoisomerases or fungal ergosterol biosynthesis pathways .

In comparative studies, analogs like 5-(Chloromethyl)-3-cyclopropyl-1,2,4-thiadiazole exhibited minimum inhibitory concentrations (MICs) of 4–8 µg/mL against Staphylococcus aureus and Candida albicans, suggesting similar potential for the 1,2,3-thiadiazole isomer.

Neuropharmacological Applications

The 1,3,4-thiadiazole scaffold has demonstrated anticonvulsant activity in animal models, primarily through modulation of GABAₐ receptors . Although 1,2,3-thiadiazoles are less studied in this context, the chloromethyl group’s electrophilicity may enable covalent modulation of ion channels, warranting further investigation.

Table 2: Comparative Bioactivity of Thiadiazole Derivatives

CompoundActivity (MIC/IC₅₀)Target Organism/Cell LineSource
5-(Chloromethyl)-3-cyclopropyl-1,2,4-thiadiazole4 µg/mL (S. aureus)Bacterial pathogens
1,3,4-Thiadiazole derivatives2.70 µmol/kg (MES test)Seizure models

Computational and Structural Insights

Molecular Docking and SAR Studies

Docking simulations of analogous thiadiazoles into the benzodiazepine-binding site of GABAₐ receptors reveal favorable interactions between the chloromethyl group and hydrophobic residues (e.g., Phe77, Tyr58) . Structure-activity relationship (SAR) analyses indicate that electron-withdrawing substituents at the cyclopropane ring enhance anticonvulsant potency but may increase cytotoxicity .

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